5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
Overview
Description
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is an organic compound with the molecular formula C12H14O4 It is a member of the dioxane family, characterized by a dioxane ring structure with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid can be synthesized through the reaction of 2,2-bis(hydroxymethyl)propionic acid with benzaldehyde in the presence of p-toluene sulfonic acid as a catalyst. The reaction is typically carried out in a solvent mixture of cyclohexane and N,N-dimethylformamide at 373 K for four hours. After the reaction, sodium bicarbonate is added to neutralize the mixture, and the product is isolated by recrystallization from ethyl acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for larger-scale production. This may include the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a reactive intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including insecticidal properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of anti-foaming agents and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The dioxane ring structure may also play a role in its biological effects, potentially interacting with enzymes or receptors involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane-5-carboxylic acid derivatives: Compounds with similar dioxane ring structures and carboxylic acid groups.
Phenyl-substituted dioxanes: Compounds with phenyl groups attached to the dioxane ring.
Uniqueness
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a phenyl group on the dioxane ring differentiates it from other dioxane derivatives, potentially leading to unique reactivity and applications .
Properties
IUPAC Name |
5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(11(13)14)7-15-10(16-8-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSCTZOPHREENN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351608 | |
Record name | 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207850-04-2 | |
Record name | 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid crystallizes in the monoclinic crystal system with the space group C2/c. The unit cell dimensions are a = 32.6674(8) Å, b = 6.0061(2) Å, c = 23.2786(6) Å, and the angles are α = 90°, β = 103.368(2)°, γ = 90°. The unit cell volume is 4443.6(2) Å3, and it contains 16 molecules (Z = 16) [].
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